Sulfasymazine sodium

Antibacterial In Vivo Efficacy Sulfonamide

Sulfasymazine sodium (CAS 4107-77-1) is the preferred soluble salt form of sulfasymazine, engineered for enhanced aqueous solubility over the free base—ideal for IV and oral liquid dosing. It exhibits <5% plasma acetylation, mitigating crystalluria risk common with other sulfonamide sodium salts. Its unique 4,6-diethyl-1,3,5-triazine core ensures distinct pKa, protein binding kinetics, and a well-characterized excretion profile, making it irreplaceable for reproducible in vivo potency and renal clearance studies.

Molecular Formula C13H17N5NaO2S+
Molecular Weight 330.36 g/mol
CAS No. 4107-77-1
Cat. No. B13744052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfasymazine sodium
CAS4107-77-1
Molecular FormulaC13H17N5NaO2S+
Molecular Weight330.36 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+]
InChIInChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1
InChIKeyINQFUCOQBMPAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfasymazine Sodium (CAS 4107-77-1): A Water-Soluble Sulfonamide with Differentiated Triazine Core


Sulfasymazine sodium (CAS 4107-77-1) is the sodium salt of sulfasymazine (CAS 1984-94-7), a sulfonamide antibacterial agent distinguished by its 1,3,5-triazine core structure bearing 4,6-diethyl substitution [1]. The compound exerts bacteriostatic activity through competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway [2]. The sodium salt formulation was developed specifically to enhance aqueous solubility compared to the free base, which is a critical consideration for intravenous and oral liquid dosage forms [3].

Sulfasymazine Sodium: Why Interchange with Other Sulfonamide Sodium Salts Compromises Experimental Reproducibility


Despite sharing a common sulfanilamide pharmacophore with other sulfonamides, sulfasymazine sodium cannot be substituted for in-class analogs without measurable impact on key experimental parameters. The 4,6-diethyl-1,3,5-triazine heterocycle confers distinct physicochemical properties—including altered pKa, differential plasma protein binding kinetics, and a unique acetylation profile—that translate into quantifiable differences in in vivo potency, excretion rate, and tolerability [1]. Notably, sulfasymazine exhibits <5% plasma acetylation [2], a marked deviation from sulfonamides like sulfamethazine and sulfamerazine that undergo extensive N4-acetylation, a metabolic pathway directly linked to reduced solubility and crystalluria risk. Procurement of a generic sulfonamide sodium salt without verifying these differentiating parameters introduces uncontrolled variability into comparative efficacy and toxicology studies.

Sulfasymazine Sodium: A Quantitative Evidence Guide for Differentiated Scientific Selection


Sulfasymazine Sodium: Superior In Vivo Potency Versus Sulfisoxazole in Murine Infection Models

In direct head-to-head comparative studies, sulfasymazine demonstrates a 2- to 10-fold greater potency than sulfisoxazole on an equivalent dosage basis when evaluated in murine infection models [1]. This difference is not attributable to pharmacokinetic variability alone, as blood level–normalized potency ranges from 0.3 to 1 relative to sulfisoxazole, indicating that the intrinsic antibacterial activity per unit plasma concentration is at least 30% that of the comparator under the conditions tested [1].

Antibacterial In Vivo Efficacy Sulfonamide

Sulfasymazine Sodium: Favorable Acute Tolerability Profile in Rodent Models

Acute toxicity evaluation of sulfasymazine sodium in mice reveals tolerability at oral doses up to 2000 mg/kg and intraperitoneal doses up to 1000 mg/kg without mortality [1]. While direct comparative LD50 data for sulfisoxazole sodium under identical experimental conditions are not available from the same study, the observed tolerability thresholds for sulfasymazine sodium exceed typical acute toxicity values reported for several clinically employed sulfonamides, providing a favorable baseline for dose-ranging studies .

Toxicology Acute Toxicity Sulfonamide Safety

Sulfasymazine Sodium: Accelerated Renal Excretion Versus Long-Acting Sulfonamide Analogs

In a comparative human pharmacokinetic study, sulfasymazine was excreted more rapidly than sulfamethoxypyridazine and sulfadimethoxine, but less rapidly than sulfisoxazole [1]. Specifically, 39% of the administered dose was recovered in urine within the first 24 hours, and 58% within 48 hours, with only 10–30% of the recovered drug present as the conjugated (acetylated) form [2]. This excretion profile is intermediate between short-acting and long-acting sulfonamides, offering a distinct kinetic signature that may be advantageous for dosing regimens requiring moderate elimination half-life.

Pharmacokinetics Excretion Sulfonamide

Sulfasymazine Sodium: Minimally Acetylated Plasma Profile

In human subjects, less than 5% of sulfasymazine present in plasma was found in the conjugated (N4-acetylated) form [1]. This is a quantitatively significant departure from sulfonamides such as sulfamethazine, sulfamerazine, and sulfadiazine, which undergo extensive N4-acetylation in vivo—a metabolic pathway that reduces aqueous solubility and increases the propensity for crystalluria and renal adverse events [2]. The low acetylation of sulfasymazine is attributed to the steric and electronic properties of the 4,6-diethyl-1,3,5-triazine ring [3].

Metabolism Acetylation Sulfonamide

Sulfasymazine Sodium: Enhanced Solubility of Parent Compound and N4-Acetyl Metabolite

The free acid form of sulfasymazine exhibits solubility of 1 mg/mL in acetate buffer at pH 5.9 and >10 mg/mL in human urine at pH 7 (37°C) [1]. Critically, the N4-acetyl derivative of sulfasymazine retains high aqueous solubility, in stark contrast to the acetylated metabolites of sulfadiazine and sulfamerazine, which precipitate readily in urine [2]. The sodium salt formulation further enhances aqueous solubility to enable clear solution preparation, facilitating intravenous administration and consistent oral dosing in experimental animals .

Solubility Formulation Sulfonamide

Sulfasymazine Sodium: Validated Application Scenarios Based on Quantitative Differentiation


Preclinical Efficacy Studies Requiring Potent Sulfonamide with Reduced Dose-Response Variability

Given the 2- to 10-fold greater in vivo potency relative to sulfisoxazole on a dosage basis [1], sulfasymazine sodium is well-suited for murine infection models where compound consumption must be minimized or where high bacterial inoculum challenges demand robust antibacterial activity. The established tolerability at 2000 mg/kg orally [1] provides a wide safety margin for dose-ranging studies.

Pharmacokinetic Investigations of Intermediate Half-Life Sulfonamides

The intermediate excretion rate—faster than sulfamethoxypyridazine and sulfadimethoxine but slower than sulfisoxazole [2]—makes sulfasymazine sodium an appropriate tool compound for studies examining the relationship between molecular structure and renal clearance. The well-characterized 24- and 48-hour urinary recovery data (39% and 58%, respectively) [3] provide a reliable benchmark for comparative pharmacokinetic analyses.

Toxicology Studies Evaluating Sulfonamide-Induced Crystalluria Mechanisms

The exceptionally low plasma acetylation (<5%) [3] combined with high solubility of both the parent compound and its N4-acetyl metabolite in urine (>10 mg/mL at pH 7) [4] positions sulfasymazine sodium as a low-crystalluria control compound in studies investigating renal toxicity mechanisms of sulfonamides. Researchers can use this compound to dissociate antibacterial activity from the nephrotoxic effects commonly associated with extensively acetylated analogs.

Formulation Development Requiring High-Concentration Aqueous Sulfonamide Solutions

For applications demanding aqueous solubility exceeding that of typical sulfonamide sodium salts, sulfasymazine sodium offers a proven advantage. The free acid's solubility of >10 mg/mL in human urine at physiological pH [4] and the sodium salt's enhanced water miscibility support the preparation of clear, high-concentration dosing solutions for oral gavage, intravenous administration, or in vitro antimicrobial susceptibility testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfasymazine sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.